molecular formula C15H15ClO4S B4060323 2,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

2,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

Cat. No.: B4060323
M. Wt: 326.8 g/mol
InChI Key: NIQPHTRITUWOSD-UHFFFAOYSA-N
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Description

2,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C15H15ClO4S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0379578 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase-Transfer Catalysis in Azo Coupling Reactions

Research has explored sodium arenesulfonates containing various substituent groups for their phase-transfer catalysis abilities in azo coupling reactions. This study highlights the relationship between structure and catalytic activity, focusing on the azo coupling reaction facilitated by these arenesulfonates in a dichloromethane/water system, underscoring the importance of the symmetrical structure of certain anions in improving reaction efficiency (Iwamoto et al., 1993).

Electrochemical Reduction of Pesticides

A significant application is found in the electrochemical reduction of methoxychlor, a pesticide, highlighting the process's efficiency in breaking down environmentally persistent chemicals into less harmful products. This study provides insight into the potential for remediating pesticide contamination using electrochemical methods (McGuire & Peters, 2016).

Synthesis and Structural Analysis

The synthesis and structural characterization of new sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported. These compounds offer insights into the effects of structural modifications on the properties of sulfonated aromatic compounds, contributing to the development of new materials with tailored properties (Rublova et al., 2017).

Nonlinear Optical Materials

A study on the synthesis and crystal growth of stilbazolium derivatives for second-order nonlinear optics has been conducted. This research demonstrates the potential of benzenesulfonates with different substituents for creating materials with significant nonlinear optical and electro-optical effects, indicating their usefulness in optical communication and computing technologies (Yang et al., 2005).

Catalytic Reduction of Environmental Pollutants

The catalytic reduction of methoxychlor using nickel(I) salen, electrogenerated at carbon cathodes, has been explored. This study highlights the potential of catalytic processes for the degradation of environmental pollutants, offering a path towards reducing the impact of harmful chemicals in the environment (McGuire et al., 2016).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)12-6-7-13(16)15(9-12)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPHTRITUWOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.